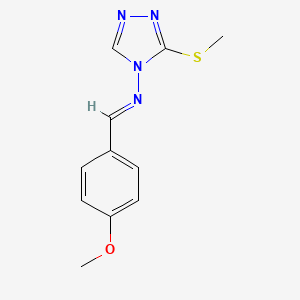
N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide, also known as NBD-556, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Studies
A study conducted by Binkowska et al. (2001) focused on the structural and spectroscopic analysis of a complex involving a derivative similar to N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide. Their research into the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene revealed insights into hydrogen bonding and the structure's reflection in its FT-IR spectrum, suggesting potential applications in understanding molecular interactions and compound stability Binkowska et al., 2001.
Analytical Chemistry Applications
In the field of analytical chemistry, Álvarez-Lueje et al. (1997) described the voltammetric study of Nimesulide, a compound structurally related to this compound, highlighting its electrochemical properties and developing a method for its determination in pharmaceuticals. This research emphasizes the relevance of electrochemical techniques in analyzing and quantifying pharmaceutical compounds Álvarez-Lueje et al., 1997.
Organic Synthesis
Sakamoto et al. (1988) explored the organic synthesis aspects by demonstrating a one-step synthesis of 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides, including derivatives similar to this compound. This synthesis pathway is crucial for the development of novel organic compounds with potential applications in pharmaceuticals and materials science Sakamoto et al., 1988.
Structural Characterization and Derivative Studies
Research by Dey et al. (2015) on nimesulidetriazole derivatives, closely related to this compound, provided insights into the effect of substitution on supramolecular assembly. This study is significant for understanding how modifications in molecular structure can influence the overall assembly and properties of compounds, which is vital for the design of new materials and drugs Dey et al., 2015.
Environmental Applications
Lastly, a study by Zhuo et al. (2018) investigated the degradation of environmental pollutants by laccase enzymes, focusing on pollutants like chlorophenols and nitrophenols, which share structural similarities with this compound. This research highlights the potential of biotechnological approaches in addressing environmental contamination and offers insights into the biodegradation pathways of complex organic pollutants Zhuo et al., 2018.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-12-3-1-2-4-13(12)15-21(19,20)9-10-5-7-11(8-6-10)16(17)18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGNROHELBZBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)


![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)





![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)
![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)
![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)
![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)
